Clofluperol
Overview
Description
Clofluperol, also known as this compound, is a useful research compound. Its molecular formula is C22H22ClF4NO2 and its molecular weight is 443.9 g/mol. The purity is usually 95%.
The exact mass of the compound Clofluperidol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroendocrine Effects : Clofluperidol (CLO) affects the pituitary-adrenal system. Chronic treatment with CLO leads to attenuated responses of plasma corticosterone, indicating tolerance development in the hypothalamo-pituitary axis (Aimoto, Kaida, Numazaki, Masuda, & Murata, 1981).
Impact on Neurotransmission : Studies on clozapine, a drug similar to CLO, show it affects monoamine and amino acid transmission, impacting dopamine, glutamate, and GABA levels in various brain regions (Yamamoto, Pehek, & Meltzer, 1994).
Gene Expression in Schizophrenia : Clozapine influences gene expression related to neuronal growth, differentiation, and schizophrenia susceptibility genes. It significantly impacts pathways related to the glutamate system and synaptic transmission (Rizig, McQuillin, Ng, Robinson, Harrison, Zvelebil, Hunt, & Gurling, 2012).
Effects on Glutamatergic Synapses : Chronic clozapine treatment affects the density of glutamate in presynaptic terminals and the expression of specific NMDA receptor splice variant mRNAs (Meshul, Bunker, Mason, Allen, & Janowsky, 1996).
Metabolic Side Effects and Myelin Lipid Synthesis : Clozapine, compared to haloperidol, exhibits stronger metabolic side effects and impacts oligodendrocyte energy metabolism and myelin lipid production, suggesting its superior impact on white matter integrity in schizophrenia (Steiner, Martins‐de‐Souza, Schiltz, Sarnyai, Westphal, Isermann, Dobrowolny, Turck, Bogerts, Bernstein, Horvath, Schild, & Keilhoff, 2014).
Ophthalmic Applications : Dopamine antagonists like clofluperidol have been studied for their ability to lower intraocular pressure in glaucoma treatment, showing potential as an alternative to beta-adrenergic blockers with fewer side effects (Chiou, 1984).
Immunosuppressive Effects : Neuroleptics like clozapine and haloperidol have shown systemic immunosuppressant effects, potentially inhibiting autoimmune responses against neurological sites (Leykin, Mayer, & Shinitzky, 1997).
Oxidative Stress in Neurons : Haloperidol and clozapine can induce oxidative damage in the brain, affecting areas like the striatum and hippocampus (Polydoro, Schröder, Lima, Caldana, Laranja, Bromberg, Roesler, Quevedo, Moreira, & Dal-Pizzol, 2004).
Properties
IUPAC Name |
4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF4NO2/c23-19-8-5-16(14-18(19)22(25,26)27)21(30)9-12-28(13-10-21)11-1-2-20(29)15-3-6-17(24)7-4-15/h3-8,14,30H,1-2,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSKNPPWIFMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17230-87-4 (mono-hydrochloride) | |
Record name | Clofluperol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90146562 | |
Record name | Clofluperol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-91-7 | |
Record name | Clofluperol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofluperol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N57F04DIDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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